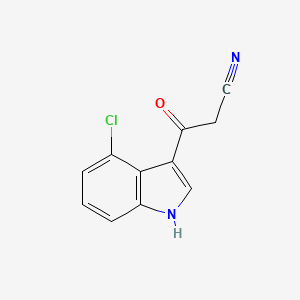

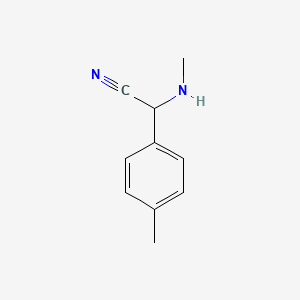

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile

Vue d'ensemble

Description

3-(4-Chloro-1H-indol-3-yl)-3-oxopropanenitrile, also known as 3CPO, is a synthetic compound used in a variety of scientific research applications. It is a nitrogen-containing compound with a molecular weight of 229.64 g/mol and a melting point of 254-255°C. 3CPO is a white, crystalline solid at room temperature, and is soluble in water and organic solvents.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is a precursor in the synthesis of various heterocyclic compounds. This chemical has been used in multiple methods for creating different heterocyclic structures, showcasing its reactivity and synthetic importance. Recent progress in its application for synthesizing heterocyclic compounds highlights its significance in chemical research (Fadda et al., 2014).

Development of Carbazoles and Oxepino Derivatives

This compound has been utilized in Rhodium-catalyzed oxidative annulation reactions with internal alkynes to develop a series of substituted carbazoles and 4H-oxepino derivatives. These compounds are notable for their intense fluorescence in solid state, which opens up potential applications in materials science and bioimaging (Zhou et al., 2017).

Creation of Pyridine-3-carbonitrile Derivatives

A one-pot, four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles has been employed for the creation of indole–cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles. These structures are intriguing due to their potential in various chemical and pharmaceutical applications (Muthu et al., 2018).

Synthesis of Pyrazole Derivatives

The compound is also a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which have been evaluated as antioxidant agents. This highlights its role in the development of new pharmaceutical compounds with potential health benefits (El‐Mekabaty et al., 2016).

Facilitating Multi-component Chemical Reactions

In the domain of organic synthesis, 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is instrumental in facilitating multi-component chemical reactions. These reactions typically involve the formation of multiple bonds and ring structures in a single operational step, demonstrating its versatility in organic synthesis (Krishnammagari et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile is phosphatases . Phosphatases are a group of enzymes that remove phosphate groups from molecules, playing a crucial role in many cellular processes such as signal transduction pathways .

Mode of Action

The compound interacts with phosphatases, leading to a change in the enzyme’s activity . This interaction can alter the phosphorylation state of various proteins within the cell, potentially impacting numerous cellular processes .

Biochemical Pathways

The compound’s interaction with phosphatases can affect various biochemical pathways. For instance, it can influence signal transduction pathways, which are critical for cellular communication and response to external stimuli . The exact downstream effects would depend on the specific phosphatases targeted and the proteins they act upon.

Result of Action

The molecular and cellular effects of 3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile’s action would depend on the specific cellular context. Given its interaction with phosphatases, it could potentially influence a wide range of cellular processes, from protein function to signal transduction .

Propriétés

IUPAC Name |

3-(4-chloro-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVRCOYPRROSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

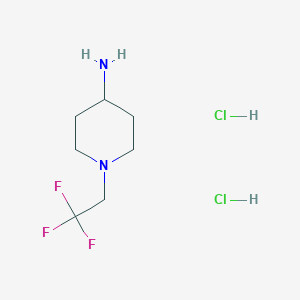

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)

![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)

![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)